molecular formula C19H23N3O4 B2411304 2-((2-Methoxyethyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid CAS No. 1048005-93-1

2-((2-Methoxyethyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid

Cat. No.: B2411304
CAS No.: 1048005-93-1
M. Wt: 357.41
InChI Key: DDONDVNYJUOIJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-Methoxyethyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid is a complex organic compound with potential applications in various fields of science and industry. This compound features a unique structure that includes both amino and oxo functional groups, making it a versatile candidate for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Methoxyethyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid typically involves multi-step organic reactions. One common method involves the reaction of 4-(phenylamino)benzene with 2-methoxyethylamine under controlled conditions to form the intermediate product. This intermediate is then subjected to further reactions, including oxidation and substitution, to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-((2-Methoxyethyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amino compounds.

Scientific Research Applications

2-((2-Methoxyethyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It can be employed in the study of enzyme interactions and protein modifications.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2-Methoxyethyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino acids and derivatives with comparable functional groups, such as:

  • 2-Amino-4-oxo-4-phenylbutanoic acid
  • 2-((2-Hydroxyethyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid

Uniqueness

What sets 2-((2-Methoxyethyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid apart is its specific combination of methoxyethyl and phenylamino groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

4-(4-anilinoanilino)-2-(2-methoxyethylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-26-12-11-20-17(19(24)25)13-18(23)22-16-9-7-15(8-10-16)21-14-5-3-2-4-6-14/h2-10,17,20-21H,11-13H2,1H3,(H,22,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDONDVNYJUOIJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(CC(=O)NC1=CC=C(C=C1)NC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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